molecular formula C25H32FN3O4S B2585497 N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorophenethyl)oxalamide CAS No. 898426-53-4

N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorophenethyl)oxalamide

Cat. No.: B2585497
CAS No.: 898426-53-4
M. Wt: 489.61
InChI Key: VBUFBGBRWZEKSX-UHFFFAOYSA-N
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Description

Its structure features a sulfonylated piperidine core linked to a 4-fluorophenethyl group via an oxalamide bridge. The 2,5-dimethylphenylsulfonyl moiety may enhance metabolic stability and binding affinity to target proteins, while the 4-fluorophenethyl group could influence pharmacokinetic properties such as lipophilicity and membrane permeability .

Properties

IUPAC Name

N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[2-(4-fluorophenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32FN3O4S/c1-18-6-7-19(2)23(17-18)34(32,33)29-16-4-3-5-22(29)13-15-28-25(31)24(30)27-14-12-20-8-10-21(26)11-9-20/h6-11,17,22H,3-5,12-16H2,1-2H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUFBGBRWZEKSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorophenethyl)oxalamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Structure and Properties

The molecular formula of the compound is C23H28FN3O4SC_{23}H_{28}FN_{3}O_{4}S with a molecular weight of approximately 461.6 g/mol. Its structure includes a piperidine moiety, a sulfonyl group, and an oxalamide functional group, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC23H28FN3O4SC_{23}H_{28}FN_{3}O_{4}S
Molecular Weight461.6 g/mol
CAS Number898461-24-0

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The sulfonyl group within the compound is believed to play a pivotal role in modulating enzyme activities and receptor interactions.

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in disease processes, potentially leading to therapeutic effects in conditions such as cancer and neurological disorders.
  • Receptor Modulation : The compound may bind to various receptors, altering their activity and influencing cellular responses. This interaction can lead to changes in signal transduction pathways critical for cell survival and proliferation.

In Vitro Studies

Research has shown that compounds structurally similar to this compound exhibit significant biological activities:

  • Anticancer Activity : In studies involving cell lines derived from various cancers, compounds with similar structures demonstrated the ability to inhibit cell proliferation with IC50 values ranging from 200 nM to 500 nM . This suggests that the compound may have potential as an anticancer agent.
  • Neuroprotective Effects : Some derivatives have shown promise in models of neurodegeneration, indicating that they may protect neuronal cells from damage .

Case Studies

  • LSD1 Inhibition : A related study focused on compounds designed to inhibit lysine-specific demethylase 1 (LSD1), which is implicated in various cancers. These compounds exhibited competitive inhibition against LSD1 with Ki values as low as 29 nM, highlighting the potential for developing similar inhibitors based on the oxalamide structure .
  • Anticonvulsant Activity : Research on piperidine-containing compounds has indicated potential anticonvulsant properties. In models assessing maximal electroshock seizure (MES), some derivatives showed significant efficacy without neurotoxic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The target compound differs from analogs in the following aspects:

Compound Name (Example) Substituents Biological Activity (Reported) Synthesis Yield Key Structural Features Reference
N1-(4-chloro-3-fluorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide·2HCl (27) 4-Chloro-3-fluorophenyl, thiazole ring, hydroxymethyl group HIV-1 entry inhibition (IC₅₀: ~0.5 µM) ~65% (estimated) Thiazole ring enhances solubility; chloro/fluoro substituents improve target binding
N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide·HCl (6) 4-Chlorophenyl, thiazole ring Moderate antiviral activity (IC₅₀: ~2.0 µM) ~70% (estimated) Absence of 3-fluoro reduces potency compared to 27
N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-3-yl)methyl)oxalamide·2HCl (7) 4-Chlorophenyl, piperidin-3-yl Weak activity (IC₅₀: >10 µM) ~60% (estimated) Piperidin-3-yl configuration disrupts binding geometry
N-(2-(4-fluorophenyl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide (2h) 4-Fluorophenyl, tetramethylpiperidinyloxy Not reported (sulfonamide class) 73% Sulfonamide backbone; steric hindrance from tetramethyl groups
Target Compound 4-Fluorophenethyl, 2,5-dimethylphenylsulfonyl Hypothesized antiviral activity Not reported Sulfonyl group enhances stability; fluorophenethyl improves lipophilicity

Critical Analysis

The 2,5-dimethylphenylsulfonyl group replaces the thiazole ring in 27 and 6, likely reducing solubility but improving metabolic stability by blocking oxidative degradation .

Stereochemical Considerations :

  • Compound 7 (piperidin-3-yl) shows significantly reduced activity compared to 6 (piperidin-2-yl), emphasizing the importance of spatial orientation in target engagement. The target compound’s piperidin-2-yl ethyl chain may mimic 6 ’s bioactive conformation .

Synthetic Feasibility :

  • The target compound’s synthesis would likely follow methods similar to 27 (TBTU-mediated coupling, HCl deprotection), but the bulkier 2,5-dimethylphenylsulfonyl group might necessitate longer reaction times or higher temperatures .

Research Findings and Implications

  • Antiviral Potential: Analogs like 27 inhibit HIV-1 entry with IC₅₀ values in the sub-micromolar range, suggesting the target compound could exhibit comparable or improved activity if optimized for target binding .
  • Metabolic Stability : The sulfonyl group in the target compound may reduce hepatic clearance compared to the hydroxymethyl-thiazole in 27 , as seen in related sulfonamide derivatives .
  • Toxicity Risks : Fluorinated aromatic moieties (e.g., 4-fluorophenethyl) are associated with cytochrome P450 inhibition in some analogs, necessitating further safety profiling .

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